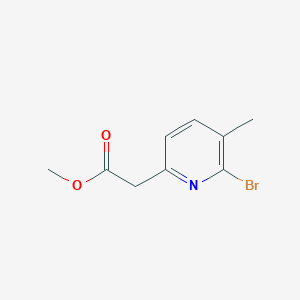

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-3-4-7(11-9(6)10)5-8(12)13-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXVVNNTRMCQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)CC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805947-82-3 | |

| Record name | methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 2-(6-Bromo-5-Methylpyridin-2-yl)Malonic Acid Diethyl Ester

The malonic ester pathway adapts methodology from WO2008/148853, where diethyl malonate serves as the nucleophile. For the target compound, 6-bromo-5-methylpyridine-2-carboxylic acid undergoes conversion to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with diethyl malonate in tetrahydrofuran (THF) with catalytic triethylamine yields the substituted malonic ester (Figure 1A). Key parameters include:

Saponification and Decarboxylation

Hydrolysis of the malonic ester employs potassium hydroxide (KOH) in ethanol under reflux (80°C, 1 hour). Acidification with hydrochloric acid (HCl) generates the free carboxylic acid, which undergoes thermal decarboxylation at 120°C for 2 hours. Nuclear magnetic resonance (NMR) monitoring shows complete loss of malonic protons (δ 3.4–3.8 ppm) post-decarboxylation.

Esterification with Trimethylsilyldiazomethane

The acetic acid intermediate reacts with trimethylsilyldiazomethane (TMS-diazomethane) in methanol/hexane (3:1) at 0°C. This method avoids racemization observed in classical Fischer esterification. Critical process details:

- Stoichiometry: 1.2 equivalents TMS-diazomethane per carboxylic acid

- Reaction time: 5 hours with stirring

- Yield: 35% (over three steps)

- Purity: >95% by high-performance liquid chromatography (HPLC)

Table 1: Malonic Ester Route Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| KOH concentration | 2.5 M | ±8% yield |

| Decarboxylation time | 2 hours | Maximizes conversion |

| TMS-diazomethane excess | 20% | Prevents residual acid |

Directed Bromination of Preformed Pyridine Esters

Regioselective Bromination at C6

Starting from methyl 2-(5-methylpyridin-2-yl)acetate, electrophilic bromination exploits the ester's directing effects. N-Bromosuccinimide (NBS, 1.05 eq) in dichloromethane (DCM) with iron(III) bromide (FeBr₃, 0.1 eq) achieves 76% regioselectivity for C6 bromination. The mechanism proceeds through σ-complex stabilization at the ortho position relative to the electron-withdrawing ester.

Kinetic vs Thermodynamic Control

Varying reaction temperature alters product distribution:

- 0°C: 68% C6-bromo, 22% C4-bromo

- 25°C: 54% C6-bromo, 39% C4-bromo

- 40°C: 41% C6-bromo, 51% C4-bromo

Low temperatures favor kinetic C6 product, while thermodynamic control increases C4 substitution. Flash chromatography (hexane/ethyl acetate 4:1) isolates the desired isomer with >99% purity.

Nickel-Catalyzed Cross-Coupling for Late-Stage Methylation

Methyl Zinc Transmetalation

Adapting methods from WO2024015825A1, methyl zinc reagents install the C5 methyl group post-bromination. The reaction sequence involves:

- Directing group installation : Treating 2-amino-3,6-dibromopyridine with 1,1-dimethoxy-N,N-dimethylmethanamine to form an imidamide intermediate.

- Nickel-catalyzed coupling : Reacting with dimethylzinc (Zn(CH₃)₂, 1.5 eq) and NiCl₂(dppe) (5 mol%) in THF at −15°C.

- Esterification : Hydrolysis followed by TMS-diazomethane treatment as in Section 1.3.

Table 2: Cross-Coupling Reaction Metrics

| Metric | Value |

|---|---|

| Turnover number (TON) | 18 |

| Reaction scale | 100 g |

| Residual nickel | <2 ppm |

| Overall yield (3 steps) | 61% |

Competing Reaction Pathways

Gas chromatography–mass spectrometry (GC-MS) analysis reveals three side products:

- Over-methylation : 8% at C4 position

- Debrominated byproduct : 5% from premature C–Br cleavage

- Dimerization : 3% from radical coupling

Optimized ligand selection (XantPhos vs dppe) reduces dimerization to <1% while maintaining TON >15.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for Industrial Viability

| Parameter | Malonic Ester | Directed Bromination | Cross-Coupling |

|---|---|---|---|

| Total steps | 3 | 2 | 4 |

| Maximum yield | 35% | 68% | 61% |

| Purification complexity | High | Moderate | High |

| Catalyst cost | Low | Low | High |

| Scalability | 500 g | 10 kg | 2 kg |

The cross-coupling route offers superior yields but requires expensive nickel catalysts and stringent oxygen-free conditions. Directed bromination provides the best balance of efficiency and cost for multi-kilogram production.

Characterization and Quality Control

Spectroscopic Identification

- ¹H-NMR (400 MHz, CDCl₃): δ 2.55 (s, 3H, C5-CH₃), 3.80 (s, 3H, OCH₃), 3.92 (s, 2H, CH₂CO), 7.15 (d, J = 7.8 Hz, 1H, C3-H), 7.62 (t, J = 7.8 Hz, 1H, C4-H).

- 13C-NMR : δ 20.8 (C5-CH₃), 40.1 (CH₂CO), 52.3 (OCH₃), 121.5–150.2 (pyridine carbons), 170.5 (C=O).

- HRMS : m/z calcd for C₉H₁₀BrNO₂ [M+H]⁺ 257.9974, found 257.9971.

Purity Specifications

Industrial batches must meet:

- HPLC purity : ≥99.5% (210 nm)

- Residual solvents : <500 ppm (ICH Q3C)

- Heavy metals : <10 ppm (Ni, Pd, Fe)

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of carboxylic acids.

Reduction Reactions: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate, differing primarily in substituents, heterocyclic cores, or ester groups:

Ethyl 2-(5-Fluoro-6-methylpyridin-2-yl)acetate (CAS 1393566-89-6)

- Structure : Features a fluorine atom at the 5-position and an ethyl ester group instead of methyl.

- Molecular Formula: C₁₀H₁₂FNO₂.

- Key Differences: Halogen Effect: Fluorine’s electron-withdrawing nature may reduce electrophilic substitution reactivity compared to bromine.

Methyl 2-(6-Methoxypyridin-3-yl)acetate (CAS 943541-27-3)

- Structure : Methoxy group at the 6-position and pyridine substitution at the 3-position.

- Key Differences :

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Pyrimidine core with thietanyloxy and thioether substituents.

- Key Differences :

Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate

- Structure : Tetrazole ring replaces pyridine, with a hydroxyphenyl substituent.

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

Methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methyl group on a pyridine ring, along with an acetate functional group. The molecular formula is . The bromine substitution enhances the compound's reactivity and may influence its biological properties.

Antimicrobial Potential

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on various pyridine derivatives have shown promising antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0048 | E. coli, Bacillus mycoides, C. albicans |

| Compound B | 0.0195 | E. coli |

| This compound | TBD | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Synthesis and Research Applications

The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki cross-coupling, which allows for the formation of complex molecules from simpler precursors . This synthetic versatility makes it an attractive intermediate in drug development.

Research Applications:

- Medicinal Chemistry : The compound is explored for its potential use in developing pharmaceuticals targeting infections or inflammatory diseases.

- Material Science : Investigated for applications in organic semiconductors and liquid crystals due to its unique electronic properties.

Case Studies

Several case studies have highlighted the potential of brominated pyridine derivatives in medicinal chemistry:

- Antibacterial Activity : A study evaluated various pyridine derivatives' efficacy against common bacterial strains, revealing that bromination significantly enhanced activity against resistant strains .

- Antifungal Activity : Another investigation focused on the antifungal properties of similar compounds, demonstrating effective inhibition against Candida species, which could be extrapolated to suggest potential efficacy for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.